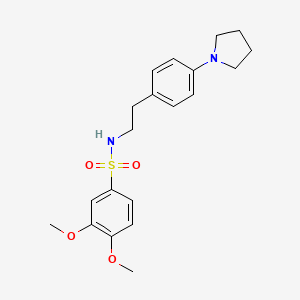
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate: is a synthetic organic compound that features a benzotriazole moiety, an oxolane ring, and a tert-butyl carbamate group. Compounds containing benzotriazole are often used in various applications due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate typically involves the following steps:
Formation of Benzotriazole Intermediate: Benzotriazole is reacted with a suitable alkylating agent to form the benzotriazol-1-ylmethyl intermediate.
Introduction of Oxolane Ring: The oxolane ring is introduced through a nucleophilic substitution reaction.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions may target the carbamate group or the oxolane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products depend on the specific reaction conditions but may include oxidized benzotriazole derivatives, reduced carbamate compounds, or substituted benzotriazole products.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including antimicrobial or anticancer activities.
Industry
Material Science: Utilized in the development of advanced materials, such as polymers or coatings.
Corrosion Inhibitors: Benzotriazole derivatives are known for their corrosion-inhibiting properties.
Mécanisme D'action
The mechanism of action for tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can interact with metal ions, while the carbamate group may form hydrogen bonds with biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotriazole: A simpler compound with similar stability and reactivity.
tert-Butyl Carbamate: Shares the carbamate group but lacks the benzotriazole moiety.
Oxolane Derivatives: Compounds containing the oxolane ring but different functional groups.
Uniqueness
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate is unique due to the combination of the benzotriazole, oxolane, and carbamate groups, which confer specific chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-17(2,3)24-16(22)20(11-13-7-6-10-23-13)12-21-15-9-5-4-8-14(15)18-19-21/h4-5,8-9,13H,6-7,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGSGULHNZRVAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCO1)CN2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377975.png)
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)

![1-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2377984.png)

![5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2377988.png)
![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)

![2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2377991.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2377993.png)
![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]](/img/structure/B2377994.png)

